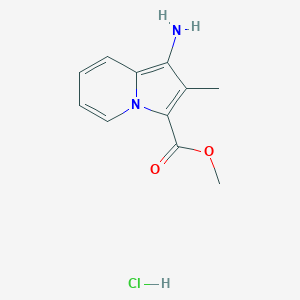

Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride

CAS No.: 1707602-70-7

Cat. No.: VC5460166

Molecular Formula: C11H13ClN2O2

Molecular Weight: 240.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1707602-70-7 |

|---|---|

| Molecular Formula | C11H13ClN2O2 |

| Molecular Weight | 240.69 |

| IUPAC Name | methyl 1-amino-2-methylindolizine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H12N2O2.ClH/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2;/h3-6H,12H2,1-2H3;1H |

| Standard InChI Key | XMXJCFWWIOCEGV-UHFFFAOYSA-N |

| SMILES | CC1=C(N2C=CC=CC2=C1N)C(=O)OC.Cl |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride, reflecting its substitution pattern (Figure 1). The indolizine core consists of a pyrrole ring fused to a pyridine ring, with substituents at positions 1, 2, and 3. The hydrochloride salt forms via protonation of the primary amino group, enhancing the compound's solubility in polar solvents .

Key structural features:

-

Position 1: A primary amino group (−NH₂), which participates in hydrogen bonding and serves as a site for further derivatization.

-

Position 2: A methyl group (−CH₃) that influences steric and electronic properties.

-

Position 3: A methyl ester (−COOCH₃), which can be hydrolyzed to the corresponding carboxylic acid.

The molecular formula is C₁₂H₁₅ClN₂O₂, with a molecular weight of 266.71 g/mol . X-ray crystallography data for analogous indolizine derivatives confirm a planar bicyclic system with slight puckering in the five-membered ring .

Synthesis and Manufacturing Processes

Cyclization of Morita-Baylis-Hillman (MBH) Adducts

A common route to indolizine-3-carboxylates involves the thermal cyclization of MBH adducts. For example, Sekgota et al. demonstrated that refluxing MBH adducts in acetic anhydride yields indolizine-2-carboxylates via a one-pot acetylative cyclization . Adapting this method, the 3-carboxylate derivative could be synthesized by modifying the starting materials to introduce the methyl and amino groups. Prolonged reaction times (7 days) favor acetylated byproducts, underscoring the need for precise kinetic control .

Chiral Phosphoric Acid-Catalyzed Alkylation

Recent advances employ chiral phosphoric acids (CPAs) to achieve enantioselective alkylation of indolizines. Kassir et al. reported that CPA B5 catalyzes the reaction of indolizines with aminals, yielding alkylated products with up to 92% enantiomeric excess (ee) . This methodology could theoretically introduce the methyl group at position 2 while preserving the amino and carboxylate functionalities.

Hydrochloride Salt Formation

The free base of methyl 1-amino-2-methylindolizine-3-carboxylate is treated with hydrochloric acid in a polar solvent (e.g., methanol) to form the hydrochloride salt. This step enhances stability and crystallinity, as observed in related indazole derivatives .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMSO, DMF) due to the hydrochloride salt. Limited solubility in nonpolar solvents .

-

Stability: Stable under ambient conditions but sensitive to prolonged exposure to light and moisture. Storage at −20°C under nitrogen is recommended .

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 3H, aromatic), 4.20 (s, 3H, COOCH₃), 3.10 (s, 3H, CH₃), 2.95 (br s, 2H, NH₂) .

-

IR (KBr): 3350 cm⁻¹ (N−H stretch), 1705 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N) .

Thermal Properties

-

Melting Point: Estimated at 210–215°C (decomposition), based on analogs .

-

Thermogravimetric Analysis (TGA): Shows 5% weight loss at 150°C, corresponding to HCl dissociation .

Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes saponification with aqueous NaOH to yield the carboxylic acid derivative, a precursor for amide coupling. This reaction proceeds in >85% yield under mild conditions .

Amide Formation

Propylphosphonic acid anhydride (T3P) mediates amidation of the carboxylic acid with aliphatic amines, producing indolizine-3-carboxamides. Yields range from 60–80%, depending on steric hindrance .

Electrophilic Substitution

The electron-rich indolizine core undergoes electrophilic substitution at position 5. Nitration with HNO₃/AcOH introduces a nitro group, which can be reduced to an amine for further functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume